molecular formula C9H10O2 B14222451 (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 617704-38-8

(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14222451
CAS No.: 617704-38-8
M. Wt: 150.17 g/mol
InChI Key: YALCFYFPLXNAOZ-YUMQZZPRSA-N
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Description

(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes two ethynyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a dioxolane derivative, which is reacted with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can yield diketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which (4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane exerts its effects depends on the specific application. In organic synthesis, the ethynyl groups act as reactive sites for further chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4S,5S)-1,2-Dithiane-4,5-diol: This compound has a similar dioxolane ring structure but with sulfur atoms instead of ethynyl groups.

    (4S,5S)-Octanediol: Another compound with a similar stereochemistry but different functional groups.

Uniqueness

(4S,5S)-4,5-Diethynyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of ethynyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

617704-38-8

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

(4S,5S)-4,5-diethynyl-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C9H10O2/c1-5-7-8(6-2)11-9(3,4)10-7/h1-2,7-8H,3-4H3/t7-,8-/m0/s1

InChI Key

YALCFYFPLXNAOZ-YUMQZZPRSA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C#C)C#C)C

Canonical SMILES

CC1(OC(C(O1)C#C)C#C)C

Origin of Product

United States

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